molecular formula C16H15N3O2 B15009995 (2Z)-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(piperidin-1-yl)propanenitrile

(2Z)-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(piperidin-1-yl)propanenitrile

Cat. No.: B15009995
M. Wt: 281.31 g/mol
InChI Key: KZJMQPDUBIICOY-OWBHPGMISA-N
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Description

3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE is a complex organic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine-containing compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-OXO-2-(2Z)-2-PENTEN-1-YL-CYCLOPENTANEACETIC ACID: This compound shares a similar oxo-indole structure but differs in its side chains and functional groups.

    (3Z)-2-OXO-3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID: Another compound with a similar indole core but different substituents.

Uniqueness

3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE is unique due to its specific combination of an indole core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

(2Z)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-3-piperidin-1-ylpropanenitrile

InChI

InChI=1S/C16H15N3O2/c17-10-12(16(21)19-8-4-1-5-9-19)14-11-6-2-3-7-13(11)18-15(14)20/h2-3,6-7H,1,4-5,8-9H2,(H,18,20)/b14-12-

InChI Key

KZJMQPDUBIICOY-OWBHPGMISA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N

Origin of Product

United States

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